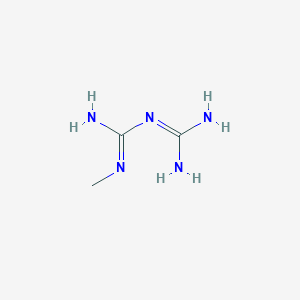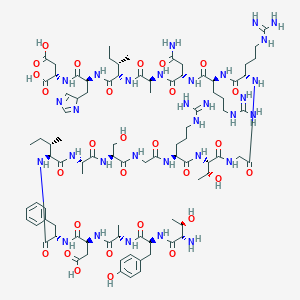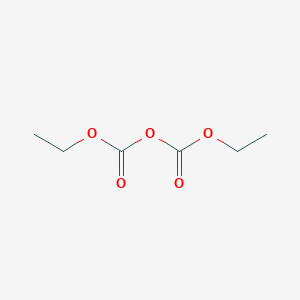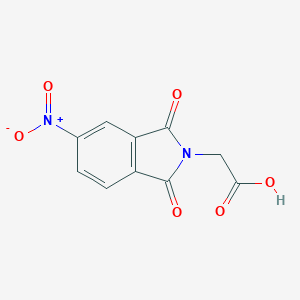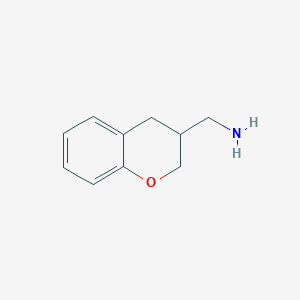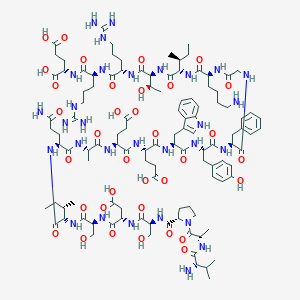
H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-ala-pro-ser-asp-ser-ile-gln-ala-glu-glu-trp-tyr-phe-gly-lys-ile-thr-arg-arg-glu-OH is a useful research compound. Its molecular formula is C111H168N30O35 and its molecular weight is 2482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Structure and Function
Studies on peptides often focus on understanding the structure and function of proteins in various organisms. For instance, research on the amino acid sequence of sarcine adenylate kinase from skeletal muscle provided insights into enzyme structure and activity, emphasizing the role of specific amino acid sequences in enzymatic functions (Heil et al., 1974). Similarly, the amino acid sequence of murine major histocompatibility complex alloantigens has been determined, shedding light on immune response mechanisms (Uehara et al., 1980).
Enzymatic Activity and Stability
Peptides and their sequences are crucial in studying enzymatic stability and activity. The sequence analysis of proteins such as thermitase, a thermostable serine proteinase, reveals the relationship between sequence homology and enzyme stability, providing a foundation for engineering more stable enzymes (Baudys̆ et al., 1982).
Role in Disease and Therapeutics
Research on peptides extends into the medical field, where specific sequences are linked to diseases or therapeutic potentials. The study of human tumor-derived angiogenin, for instance, has implications for understanding and treating cancer through its role in tumor angiogenesis (Strydom et al., 1985).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H168N30O35/c1-10-55(5)87(139-102(168)78(53-143)136-100(166)76(49-85(154)155)135-101(167)77(52-142)137-103(169)79-29-21-45-141(79)108(174)58(8)124-104(170)86(114)54(3)4)105(171)130-69(34-38-80(113)146)92(158)123-57(7)90(156)126-70(35-39-82(148)149)95(161)128-71(36-40-83(150)151)96(162)134-75(48-62-50-121-65-25-16-15-24-64(62)65)99(165)133-74(47-61-30-32-63(145)33-31-61)98(164)132-73(46-60-22-13-12-14-23-60)91(157)122-51-81(147)125-66(26-17-18-42-112)97(163)138-88(56(6)11-2)106(172)140-89(59(9)144)107(173)129-68(28-20-44-120-111(117)118)93(159)127-67(27-19-43-119-110(115)116)94(160)131-72(109(175)176)37-41-84(152)153/h12-16,22-25,30-33,50,54-59,66-79,86-89,121,142-145H,10-11,17-21,26-29,34-49,51-53,112,114H2,1-9H3,(H2,113,146)(H,122,157)(H,123,158)(H,124,170)(H,125,147)(H,126,156)(H,127,159)(H,128,161)(H,129,173)(H,130,171)(H,131,160)(H,132,164)(H,133,165)(H,134,162)(H,135,167)(H,136,166)(H,137,169)(H,138,163)(H,139,168)(H,140,172)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,115,116,119)(H4,117,118,120)/t55-,56-,57-,58-,59+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,86-,87-,88-,89-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJYLBUIKGQGT-GCWAPHMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H168N30O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

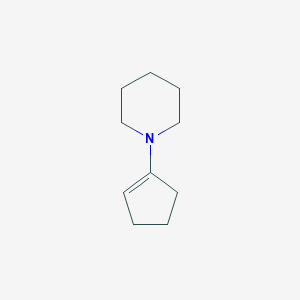

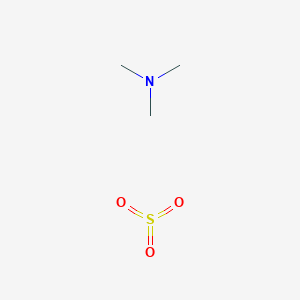
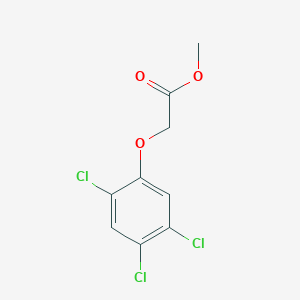

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
